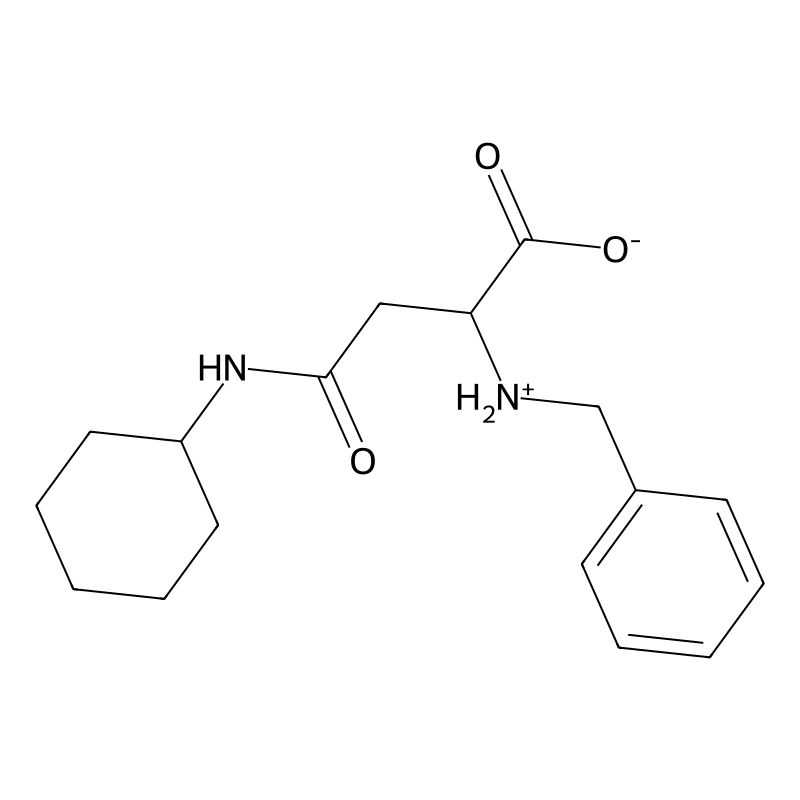

2-Benzylamino-N-cyclohexyl-succinamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neuroprotection Studies

Specific Scientific Field: Neuroscience and neurodegenerative diseases.

Summary of Application: Researchers have explored the neuroprotective properties of this compound. It exhibits antioxidant and anti-inflammatory effects, potentially mitigating neuronal damage in conditions like Alzheimer’s disease or stroke.

Experimental Procedures:In Vitro Models: Neuronal cell cultures (e.g., hippocampal neurons) are treated with 2-Benzylamino-N-cyclohexyl-succinamic acid.

Oxidative Stress Assays: ROS levels, lipid peroxidation, and antioxidant enzyme activity are assessed.

In Vivo Studies: Animal models (e.g., rats, mice) receive the compound before inducing neurodegenerative insults (e.g., ischemia, neurotoxicity).

Reduced Oxidative Stress: Decreased ROS production and lipid peroxidation.

Neuronal Survival: Enhanced neuronal survival and reduced apoptosis.

Anti-Inflammatory Effects: Suppression of pro-inflammatory cytokines.

Continue reading the next sections for additional applications… .

2-Benzylamino-N-cyclohexyl-succinamic acid is a chemical compound with the molecular formula and a molecular weight of approximately 304.39 g/mol. It is characterized by the presence of a benzylamino group and a cyclohexyl group attached to a succinamic acid backbone. This compound is known for its potential applications in medicinal chemistry and proteomics research, where it may serve as a useful intermediate or active pharmaceutical ingredient .

The reactivity of 2-benzylamino-N-cyclohexyl-succinamic acid can be explored through various chemical transformations, including:

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which may be useful in synthesizing derivatives.

- Amide Formation: The amine group can react with various acyl chlorides or anhydrides to form amides, which may enhance biological activity or modify solubility.

- Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the development of various derivatives tailored for specific applications.

Preliminary studies suggest that 2-benzylamino-N-cyclohexyl-succinamic acid exhibits biological activity that may include:

- Antimicrobial Properties: Some derivatives of succinamic acids have shown potential antimicrobial effects, indicating that this compound might possess similar characteristics.

- Neuroprotective Effects: Compounds with similar structures have been investigated for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

- Pharmacological Activity: The presence of both amine and carboxylic acid functional groups may contribute to its binding affinity with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 2-benzylamino-N-cyclohexyl-succinamic acid can be achieved through several methods:

- Ugi Reaction: A three-component Ugi reaction involving an isocyanide, an amine (benzylamine), and succinic acid can yield this compound. This method allows for the formation of multiple bonds in one step, making it efficient for synthesizing complex molecules .

- Direct Amidation: Reacting N-cyclohexylsuccinic acid with benzylamine under acidic or basic conditions can directly yield the desired compound.

- Carbodiimide Coupling: Utilizing carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for coupling with benzylamine is another effective method for synthesis .

2-Benzylamino-N-cyclohexyl-succinamic acid has several potential applications:

- Medicinal Chemistry: As a building block in drug development, it may lead to new therapeutic agents targeting various diseases.

- Proteomics Research: Its unique structure may facilitate studies involving protein interactions and modifications, enhancing our understanding of biological processes .

- Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic compounds.

Studies on the interactions of 2-benzylamino-N-cyclohexyl-succinamic acid with biological molecules are crucial for understanding its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- In Vitro Assays: Testing its biological effects on cell lines to determine cytotoxicity or therapeutic efficacy.

- Molecular Docking Studies: Computational methods can predict how the compound interacts at the molecular level with target proteins.

These studies are essential for elucidating its potential therapeutic roles and guiding further research.

Several compounds share structural similarities with 2-benzylamino-N-cyclohexyl-succinamic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Cyclohexylsuccinamic Acid | Cyclohexyl group attached to succinic acid | Used as a precursor in various synthetic pathways |

| Benzylsuccinic Acid | Benzyl group attached to succinic acid | Known for its role in organic synthesis and potential biological activity |

| N-Benzyl-N'-cyclohexylurea | Urea derivative with similar substituents | Exhibits different reactivity patterns compared to succinamides |

The uniqueness of 2-benzylamino-N-cyclohexyl-succinamic acid lies in its specific combination of functional groups, which may confer distinct biological properties not present in its analogs. This makes it a valuable subject for further research into its pharmacological potential and synthetic utility.

Ugi Reaction-Based Approaches for Core Structure Assembly

The Ugi reaction, a four-component condensation process, has been adapted for synthesizing structurally complex succinamic acid derivatives. While direct applications to 2-benzylamino-N-cyclohexyl-succinamic acid are not explicitly documented in literature, analogous methods using ammonium carboxylates in trifluoroethanol demonstrate the feasibility of assembling similar frameworks. For instance, ammonium carboxylates derived from succinic acid or anhydrides can react with amines, carbonyl compounds, and isocyanides under mild conditions (room temperature, solvent-free) to yield α,α-disubstituted amino acid derivatives. This approach avoids racemization and is compatible with chiral centers, making it promising for synthesizing enantiomerically pure succinamic acids.

Key optimization parameters include:

- Solvent selection: Trifluoroethanol enhances reaction rates by stabilizing intermediates.

- Catalyst-free conditions: Eliminates the need for metal catalysts, simplifying purification.

- Temperature control: Room-temperature reactions minimize side-product formation.

Asymmetric Synthesis of Enantiomerically Pure Forms

Enantioselective synthesis of succinamic acid derivatives remains underexplored, but general asymmetric strategies for related compounds provide a roadmap. Chiral pool synthesis, leveraging naturally occurring amino acids or cyclohexylamine derivatives, offers a viable pathway. For example, cobalt-catalyzed carbonylation reactions under asymmetric conditions (e.g., using chiral ligands like BINAP) can induce stereoselectivity during the formation of the succinamic acid backbone.

In one patented method, crotonic acid diethylamide undergoes carbonylation at 170°C under 150 bar CO pressure with cobalt octacarbonyl [Co₂(CO)₈], yielding 2-methylsuccinic acid derivatives with >90% selectivity. Introducing chiral auxiliaries or enantiopure amines (e.g., (R)- or (S)-cyclohexylamine) during the amidation step could theoretically produce enantiomerically pure 2-benzylamino-N-cyclohexyl-succinamic acid.

Cyclization Strategies Using Hexamethyldisilazane (HMDS)

HMDS serves as both a base and a silylating agent, facilitating cyclization reactions in succinimide synthesis. A solvent-free protocol using TaCl₅-silica gel catalyzes the cyclocondensation of succinic anhydride with benzylamine and cyclohexylamine, yielding 2-benzylamino-N-cyclohexyl-succinamic acid precursors. HMDS enhances reaction efficiency by deprotonating intermediates and stabilizing silylated species, enabling cyclization at lower temperatures (80–100°C vs. traditional 150°C).

Optimized Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | TaCl₅-silica gel (5 mol%) |

| Temperature | 80°C |

| Time | 4–6 hours |

| Yield | 78–85% |

Structural and Reaction Analysis

The molecular structure of 2-benzylamino-N-cyclohexyl-succinamic acid (C₁₇H₂₄N₂O₃, MW 304.39 g/mol) features:

- A succinamic acid backbone with a benzylamino group at C2.

- A cyclohexylcarbamoyl moiety at the terminal amide.

Key spectral data:

- ¹H-NMR: δ 1.14 ppm (q, 6H, cyclohexyl CH₂), δ 4.13 ppm (q, 2H, ester CH₂), δ 7.28–7.35 ppm (m, 5H, benzyl aromatic).

- IR: 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Industrial-Scale Production Challenges

Scalability issues arise from: